molecular formula C15H22F3NO2Si B132655 1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone Oxime CAS No. 87736-77-4

1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone Oxime

Cat. No.: B132655
CAS No.: 87736-77-4
M. Wt: 333.42 g/mol
InChI Key: MHJMEFWNQGGPOZ-UYRXBGFRSA-N
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Description

1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone Oxime is a complex organic compound characterized by its unique structural features. This compound is notable for its trifluoroethylidene group, which imparts significant chemical stability and reactivity. The presence of the tert-butyl(dimethyl)silyl group further enhances its stability and solubility in organic solvents.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone Oxime typically involves multiple steps. One common method starts with the preparation of the trifluoroethylidene precursor, followed by the introduction of the hydroxylamine group. The tert-butyl(dimethyl)silyl group is then added to enhance stability and solubility. Reaction conditions often include the use of strong bases and anhydrous solvents to prevent hydrolysis and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps, such as recrystallization and chromatography, are essential to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone Oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to amines.

    Substitution: The trifluoroethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include oximes, amines, and substituted derivatives, which can be further utilized in various chemical syntheses.

Scientific Research Applications

1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone Oxime has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: Shares structural similarities but lacks the trifluoroethylidene group.

    tert-Butyl carbamate: Contains the tert-butyl group but differs in its functional groups and reactivity.

Uniqueness

1-[4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]phenyl]-2,2,2-trifluoro-ethanone Oxime is unique due to its combination of trifluoroethylidene and hydroxylamine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(NZ)-N-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22F3NO2Si/c1-14(2,3)22(4,5)21-10-11-6-8-12(9-7-11)13(19-20)15(16,17)18/h6-9,20H,10H2,1-5H3/b19-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJMEFWNQGGPOZ-UYRXBGFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C(=NO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)/C(=N/O)/C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22F3NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00516858
Record name N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87736-77-4
Record name N-{(1Z)-1-[4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]-2,2,2-trifluoroethylidene}hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00516858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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